molecular formula C18H19Cl2N9O2 B11690828 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11690828
M. Wt: 464.3 g/mol
InChI Key: ZAIBUVCKBVCDHS-LSFURLLWSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole, a triazole, and a hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxadiazole and triazole intermediates. The key steps include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide.

    Formation of the Triazole Ring: This is often accomplished via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final compound is obtained by coupling the oxadiazole and triazole intermediates under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the piperidine ring.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its interactions with various biomolecules.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific target. Generally, it could interact with enzymes or receptors, inhibiting or activating their function. The molecular targets might include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

  • 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
  • 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE

Uniqueness: This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile scaffold for drug development.

Properties

Molecular Formula

C18H19Cl2N9O2

Molecular Weight

464.3 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C18H19Cl2N9O2/c19-12-5-4-11(13(20)8-12)9-22-24-18(30)15-14(10-28-6-2-1-3-7-28)29(27-23-15)17-16(21)25-31-26-17/h4-5,8-9H,1-3,6-7,10H2,(H2,21,25)(H,24,30)/b22-9+

InChI Key

ZAIBUVCKBVCDHS-LSFURLLWSA-N

Isomeric SMILES

C1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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